molecular formula C24H23F9N2O5 B12469016 Ethyl 2-{4-[(2-{[(2-ethoxyphenyl)carbonyl]amino}-1,1,1,3,3,3-hexafluoropropan-2-yl)amino]-3-methylphenyl}-3,3,3-trifluoro-2-hydroxypropanoate

Ethyl 2-{4-[(2-{[(2-ethoxyphenyl)carbonyl]amino}-1,1,1,3,3,3-hexafluoropropan-2-yl)amino]-3-methylphenyl}-3,3,3-trifluoro-2-hydroxypropanoate

Cat. No.: B12469016
M. Wt: 590.4 g/mol
InChI Key: BRDKMYDVRQVFJR-UHFFFAOYSA-N
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Description

Ethyl 2-{4-[(2-{[(2-ethoxyphenyl)carbonyl]amino}-1,1,1,3,3,3-hexafluoropropan-2-yl)amino]-3-methylphenyl}-3,3,3-trifluoro-2-hydroxypropanoate is a complex organic compound with a unique structure that includes multiple functional groups such as ethoxy, carbonyl, amino, and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-{4-[(2-{[(2-ethoxyphenyl)carbonyl]amino}-1,1,1,3,3,3-hexafluoropropan-2-yl)amino]-3-methylphenyl}-3,3,3-trifluoro-2-hydroxypropanoate typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Ethoxyphenyl Carbonyl Intermediate: This step involves the reaction of ethoxybenzene with a carbonylating agent under controlled conditions to form the ethoxyphenyl carbonyl intermediate.

    Introduction of the Hexafluoropropan-2-yl Group: The intermediate is then reacted with a hexafluoropropan-2-yl amine derivative to introduce the hexafluoropropan-2-yl group.

    Coupling with the Methylphenyl Derivative: The resulting compound is coupled with a methylphenyl derivative under suitable conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-{4-[(2-{[(2-ethoxyphenyl)carbonyl]amino}-1,1,1,3,3,3-hexafluoropropan-2-yl)amino]-3-methylphenyl}-3,3,3-trifluoro-2-hydroxypropanoate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out to modify the functional groups, such as reducing the carbonyl group to an alcohol.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Ethyl 2-{4-[(2-{[(2-ethoxyphenyl)carbonyl]amino}-1,1,1,3,3,3-hexafluoropropan-2-yl)amino]-3-methylphenyl}-3,3,3-trifluoro-2-hydroxypropanoate has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a drug candidate due to its unique structure and functional groups.

    Materials Science: It is used in the development of advanced materials with specific properties, such as high thermal stability and resistance to chemical degradation.

    Biological Studies: The compound is investigated for its interactions with biological molecules and potential therapeutic effects.

Mechanism of Action

The mechanism of action of Ethyl 2-{4-[(2-{[(2-ethoxyphenyl)carbonyl]amino}-1,1,1,3,3,3-hexafluoropropan-2-yl)amino]-3-methylphenyl}-3,3,3-trifluoro-2-hydroxypropanoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-{4-[(2-{[(2-methoxyphenyl)carbonyl]amino}-1,1,1,3,3,3-hexafluoropropan-2-yl)amino]-3-methylphenyl}-3,3,3-trifluoro-2-hydroxypropanoate
  • Ethyl 2-{4-[(2-{[(2-ethoxyphenyl)carbonyl]amino}-1,1,1,3,3,3-hexafluoropropan-2-yl)amino]-3-ethylphenyl}-3,3,3-trifluoro-2-hydroxypropanoate

Uniqueness

Ethyl 2-{4-[(2-{[(2-ethoxyphenyl)carbonyl]amino}-1,1,1,3,3,3-hexafluoropropan-2-yl)amino]-3-methylphenyl}-3,3,3-trifluoro-2-hydroxypropanoate is unique due to the specific combination of functional groups and the presence of multiple fluorine atoms, which impart distinct chemical and physical properties. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C24H23F9N2O5

Molecular Weight

590.4 g/mol

IUPAC Name

ethyl 2-[4-[[2-[(2-ethoxybenzoyl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl]amino]-3-methylphenyl]-3,3,3-trifluoro-2-hydroxypropanoate

InChI

InChI=1S/C24H23F9N2O5/c1-4-39-17-9-7-6-8-15(17)18(36)35-21(23(28,29)30,24(31,32)33)34-16-11-10-14(12-13(16)3)20(38,22(25,26)27)19(37)40-5-2/h6-12,34,38H,4-5H2,1-3H3,(H,35,36)

InChI Key

BRDKMYDVRQVFJR-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1C(=O)NC(C(F)(F)F)(C(F)(F)F)NC2=C(C=C(C=C2)C(C(=O)OCC)(C(F)(F)F)O)C

Origin of Product

United States

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